molecular formula C11H10N2 B154018 3-Pyridin-4-ylaniline CAS No. 40034-44-4

3-Pyridin-4-ylaniline

Cat. No. B154018
CAS RN: 40034-44-4
M. Wt: 170.21 g/mol
InChI Key: BDSBSHZVSVKIHM-UHFFFAOYSA-N
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Description

3-Pyridin-4-ylaniline is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are known for their diverse applications in the field of chemistry and biology due to their unique structural features and reactivity. The pyridine moiety is a common scaffold in many biologically active molecules and is often used in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Synthesis Analysis

The synthesis of pyridine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcone hybrids involves characterizing the compounds using 1H NMR, 13C NMR, Mass, and IR spectral studies . Another example is the asymmetric synthesis of pyrrolidines starting from trans-4-hydroxy-L-proline, which involves regio- and stereoselective introduction of functional groups . These methods highlight the intricate strategies employed to construct pyridine-containing molecules with high precision.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is often elucidated using techniques such as X-ray crystallography. For example, the structure of 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine was determined to display crystallographic symmetry higher than its molecular symmetry, which is significant for understanding its phase behavior and fluorescent properties . Similarly, the crystal structures of various mononuclear complexes with pyridine ligands have been analyzed to reveal their coordination geometry and supramolecular interactions .

Chemical Reactions Analysis

Pyridine derivatives undergo a variety of chemical reactions, which can be used to further modify their structure or to study their reactivity. The development of methods to access enantiopure pyridin-3-ones and pyridines, for instance, involves a cyclo-elimination and aromatization cascade, which is crucial for constructing pyridine-based building blocks . These reactions are essential for the synthesis of biologically significant molecules and for the advancement of organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, the phase behavior and fluorescent properties of a pyridine derivative and its ZnCl2 complex were studied, showing a significant difference in melting and solidification points and a pronounced bathochromic shift in emission maximum upon solidification . The photoluminescent properties of mononuclear complexes with pyridine ligands were also investigated, demonstrating the influence of molecular interactions on their spectroscopic characteristics .

Scientific Research Applications

Analytical Chemistry and Quality Control

A study developed a liquid chromatography-mass spectrometry (LC-MS) method for estimating quantities of pyridine-based impurities in pharmaceutical materials. This method is crucial for monitoring potentially genotoxic impurities, including 3-Pyridin-4-ylaniline, in drug substances like alogliptin, highlighting its importance in pharmaceutical quality control (Al‐Sabti & Harbali, 2021).

Coordination Chemistry and Biological Applications

Pyridine derivatives, such as 3-Pyridin-4-ylaniline, are used as ligands in coordination chemistry. They have been utilized in synthesizing luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions, which are essential for biomedical applications (Halcrow, 2005).

Nucleic Acid-Based Imaging Technology

In the field of genetic research, 3-Pyridin-4-ylaniline derivatives are used in developing novel base pairs between fluorophore and quencher nucleobase analogues. These base pairs are essential for detecting target nucleic acid sequences, showcasing their role in nucleic acid-based imaging technologies (Kimoto et al., 2010).

Corrosion Inhibition

A study on Schiff’s base derivatives of pyridyl substituted triazoles, which likely include structures similar to 3-Pyridin-4-ylaniline, demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This finding is significant for industrial applications, particularly in metal preservation and maintenance (Ansari et al., 2014).

Biomedical Research

Compounds related to 3-Pyridin-4-ylaniline, like N-phosphonocarbonylpyrrolidine derivatives of guanine, are explored as inhibitors in biomedical research. Their role as competitive inhibitors of enzymes like purine nucleoside phosphorylase highlights their potential in developing new therapeutic agents (Rejman et al., 2012).

Catalysis and Material Science

Pyridyl-1-azaallyl ligand precursors, which may include 3-Pyridin-4-ylaniline analogs, are synthesized for use in catalysis. Their application in intramolecular hydroamination of aminoalkenes is a notable contribution to material science and organic synthesis (Lu, Gan, & Chen, 2011).

Safety And Hazards

3-Pyridin-4-ylaniline is classified as Acute Tox. 3 Oral - Eye Irrit. 2 according to the GHS classification system . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause respiratory irritation and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDSBSHZVSVKIHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193092
Record name 3-(4-Pyridyl)aniline
Source EPA DSSTox
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Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridin-4-ylaniline

CAS RN

40034-44-4
Record name 3-(4-Pyridinyl)benzenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Pyridyl)aniline
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Record name 3-(4-Pyridyl)aniline
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Record name 3-(4-pyridyl)aniline
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Synthesis routes and methods I

Procedure details

A Paar shaker bottle was charged with 0.2 g (0.85 mmol) of 4-(4-chloro-3-nitrophenyl)pyridine, 0.07 g (0.85 mmol) of sodium acetate, 0.02 g of 5% palladium-on-carbon, and 3 ml of glacial acetic acid. It was then charged with hydrogen to 40 psi, and the shaker was turned on. The reaction mixture was heated to 60°-70° C. and maintained at that temperature for two hours, after which the reaction was stopped and the catalyst removed by filtration. To the filtrate was added water and then 50% aqueous caustic to a pH greater than 7. The reaction mixture was extracted with methylene chloride. The methylene chloride fraction was washed, dried, and evaporated. Analysis of the reaction mixture showed that the process resulted in an 83% yield of 4-(3-aminophenyl)pyridine.
Name
4-(4-chloro-3-nitrophenyl)pyridine
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Bromoaniline (0.24 ml, 2.2 mmol) and sodium carbonate (0.70 g, 6.6 mmol) were suspended in a mixture of 1,2-dimethoxyethane (16 ml) and water (4 ml). The reaction mixture was then treated with 4-pyridyl boronic acid (0.27 g, 2.2 mmol), and flushed with Argon. Tetrakis (triphenylphosphine)palladium (0) (0.35 g) was then added and the mixture was heated to reflux under Argon for 24 hours. The reaction mixture was allowed to cool after which it was partitioned between dichloromethane and water. The aqueous layer was again extracted with dichloromethane. The combined extracts were then dried (Na2SO4) and concentrated in vacuo to afford a pale yellow solid (0.35 g). This was chromatographed on silica gel eluting with ethyl acetate to afford the title compound as a white solid (0.15 g, 41%).
Quantity
0.24 mL
Type
reactant
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.27 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-(3-nitrophenyl)pyridine 34.1.B. (500 mg, 2.9 mole) in 5 ml of methanol was added 1 g of 10% Pd on carbon by weight. The air was evacuated from the reaction flask and was replaced with hydrogen. The resulting slurry was stirred overnight at room temperature, at which time the reaction mixture was filtered over a bed of celite and the mother liquor concentrated to afford 3-(pyridin-4-yl)benzenamine 34.1.C (500 mg, 100% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
葉尊揚, 孫仲銘 - 2016 - ir.nctu.edu.tw
… 的生物活性,而IRAK4是一種蛋白激酶,所以我們就以3-pyridin-4-ylaniline和乙氧基丙二酸酯(… kinase, so we have to 3-pyridin-4-ylaniline and ethoxy malonate (ethoxymethylenemalonate …
Number of citations: 0 ir.nctu.edu.tw

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